molecular formula C16H12FNO3 B2902146 1-(4-Fluorobenzyl)-2-oxo-5-indolinecarboxylic acid CAS No. 1706461-88-2

1-(4-Fluorobenzyl)-2-oxo-5-indolinecarboxylic acid

Cat. No.: B2902146
CAS No.: 1706461-88-2
M. Wt: 285.274
InChI Key: LJQUSGYAYQOFNM-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)-2-oxo-5-indolinecarboxylic acid is a compound that belongs to the indole derivative family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Chemical Reactions Analysis

1-(4-Fluorobenzyl)-2-oxo-5-indolinecarboxylic acid can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar compounds to 1-(4-Fluorobenzyl)-2-oxo-5-indolinecarboxylic acid include other indole derivatives such as:

What sets this compound apart is its unique combination of the fluorobenzyl group and the indolinecarboxylic acid core, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-2-oxo-3H-indole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FNO3/c17-13-4-1-10(2-5-13)9-18-14-6-3-11(16(20)21)7-12(14)8-15(18)19/h1-7H,8-9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJQUSGYAYQOFNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)C(=O)O)N(C1=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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